Stereochemical Identity: Absolute (3R,4R) Configuration Confers Defined Spatial Orientation
The target compound possesses precisely defined (3R,4R) absolute configuration as confirmed by its isomeric SMILES notation (C[C@@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C) . In contrast, the most commonly encountered alternative, racemic tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 181269-70-5), has zero defined stereocenters according to ChemSpider . The (3S,4S) enantiomer (CAS 1821740-54-8) and cis-diastereomer (CAS 955028-93-0) further differ in spatial arrangement. For procurement decisions, only the (3R,4R) enantiomer guarantees the correct three-dimensional presentation required for enantioselective downstream reactions.
| Evidence Dimension | Number of Defined Stereocenters (absolute configuration identity) |
|---|---|
| Target Compound Data | 2 defined stereocenters, (3R,4R) absolute configuration (Isomeric SMILES: C[C@@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C) |
| Comparator Or Baseline | Racemate (CAS 181269-70-5): 0 defined stereocenters (ChemSpider CSID 26000491). (3S,4S) enantiomer (CAS 1821740-54-8): 2 defined stereocenters, opposite absolute configuration |
| Quantified Difference | Target compound is one of four possible stereoisomers; racemate contains all four. Target provides 100% enantiomeric excess (ee) specification relative to the racemate's 0% ee |
| Conditions | Stereochemistry confirmed by isomeric SMILES notation and PubChem CID 69093057; racemate confirmation from ChemSpider entry stating '0 of 2 defined stereocentres' |
Why This Matters
Procurement of the incorrect stereoisomer will yield a different three-dimensional orientation of the hydroxyl and methyl groups, leading to stereochemical mismatch in any enantioselective synthetic pathway or chiral drug candidate synthesis.
